[4-(piperazin-1-yl)phenyl]methanamine
Overview
Description
[4-(piperazin-1-yl)phenyl]methanamine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is characterized by the presence of a piperazine ring attached to a phenyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Many piperazine derivatives are known to interact with various receptors in the body, such as the serotonin and dopamine receptors . These receptors play crucial roles in numerous physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
Piperazine derivatives typically act as agonists or antagonists at their target receptors . Agonists stimulate the receptor’s function, while antagonists block or dampen the receptor’s function. The specific changes caused by these interactions depend on the receptor and the nature of the compound.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets serotonin receptors, it could affect the serotonin signaling pathway, which has downstream effects on mood, appetite, and sleep .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, some compounds are only active in certain pH ranges .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a pKa of 10.40±0.10, suggesting that it can exist in both protonated and deprotonated forms depending on the pH of the environment .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(piperazin-1-yl)phenyl]methanamine typically involves the reaction of piperazine with a suitable phenylmethanamine derivative. One common method is the reductive amination of 4-(piperazin-1-yl)benzaldehyde using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(piperazin-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
[4-(piperazin-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
- [4-(methylpiperazin-1-yl)phenyl]methanamine
- [4-(ethylpiperazin-1-yl)phenyl]methanamine
- [4-(benzylpiperazin-1-yl)phenyl]methanamine
Uniqueness
[4-(piperazin-1-yl)phenyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring and the phenylmethanamine moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Biological Activity
[4-(piperazin-1-yl)phenyl]methanamine, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound this compound is characterized by the presence of a piperazine ring linked to a phenyl group. This structural framework is crucial for its interaction with various biological targets.
Antidiabetic Potential
Research has indicated that derivatives of this compound exhibit significant insulin-sensitizing properties. For instance, compounds synthesized from this scaffold demonstrated enhanced adipogenesis in 3T3-L1 adipocytes, suggesting activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in glucose metabolism and adipocyte differentiation .
Table 1: Adipogenic Activity in 3T3-L1 Cells
Compound | Concentration (μg/mL) | Adipogenesis Enhancement |
---|---|---|
6–32 | 20 | Significant |
Control | - | None |
Anticancer Activity
The compound's derivatives have also been investigated for their anticancer properties. A study highlighted that certain piperazine-based compounds can induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic signals . The structure-activity relationship analysis revealed that specific substitutions on the phenyl and benzoyl rings significantly influence their anticancer efficacy.
Table 2: Anticancer Efficacy of Piperazine Derivatives
Compound | Cell Line | ED50 (μM) | Mechanism of Action |
---|---|---|---|
AK301 | HT29 | 5.0 | Mitotic arrest |
Other Derivatives | Various | Varies | Apoptosis sensitization |
Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial activity. Studies have shown that certain derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 3.80 μM . The presence of bulky lipophilic groups has been correlated with enhanced activity against various mycobacterial strains.
Table 3: Antimycobacterial Activity
Compound | MIC (μM) | Activity Against |
---|---|---|
6e | <3.80 | Mtb H37Rv |
6g | <11.53 | Mtb H37Rv |
The biological activities of this compound derivatives are primarily attributed to their ability to interact with specific receptors and enzymes:
- PPARγ Activation : Enhances adipocyte differentiation and insulin sensitivity.
- Microtubule Dynamics : Induces mitotic arrest in cancer cells by affecting microtubule stability.
- Inhibition of Pathogen Growth : Disrupts bacterial cell wall synthesis or function.
Case Studies
- Insulin Sensitization : A study involving the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives showed promising results in enhancing glycemic control in diabetic models, indicating potential for therapeutic use in diabetes management .
- Cancer Treatment : The compound AK301 was identified as a potent inducer of mitotic arrest in colon cancer cells, showcasing its potential as an anticancer agent .
- Antimicrobial Development : Research on piperazine derivatives demonstrated significant activity against various strains of tuberculosis, highlighting the importance of structural modifications for enhancing efficacy against resistant strains .
Properties
IUPAC Name |
(4-piperazin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMWIBNKEHSGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295364 | |
Record name | 4-(1-Piperazinyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-48-7 | |
Record name | 4-(1-Piperazinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771581-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Piperazinyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.